Cas no 438219-39-7 (2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide)

2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide 化学的及び物理的性質
名前と識別子
-
- (3-Tetrazol-2-yl-adamantan-1-yl)-acetic acid hydrazide
- 2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide
- BBL038283
- 2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide
- 2-(3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl)acetohydrazide
- MLS000701017
- 2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide
- 2-[3-(1,2,3,4-TETRAZOL-2-YL)ADAMANTAN-1-YL]ACETOHYDRAZIDE
- 2-[3-(2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]acetohydrazide
- 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide
- 438219-39-7
- 3-(2H-Tetrazol-2-yl)tricyclo(3.3.1.13,7)decane-1-acetic acid hydrazide
- 890-324-6
- 2-[3-(tetrazol-2-yl)-1-adamantyl]acetohydrazide
- EN300-228838
- SMR000228070
- DTXSID401153688
- CHEMBL1506011
- AKOS000305669
- 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
- 2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETOHYDRAZIDE
- AK-968/41922499
- Oprea1_238315
- HMS2573J12
- CS-0286881
- STK301640
-
- MDL: MFCD03423234
- インチ: InChI=1S/C13H20N6O/c14-17-11(20)6-12-2-9-1-10(3-12)5-13(4-9,7-12)19-16-8-15-18-19/h8-10H,1-7,14H2,(H,17,20)
- InChIKey: BODJGEZOICZQSL-UHFFFAOYSA-N
- ほほえんだ: NNC(CC12CC3CC(CC(C1)(N4N=CN=N4)C3)C2)=O
計算された属性
- せいみつぶんしりょう: 276.17
- どういたいしつりょう: 276.17
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228838-10.0g |
2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide |
438219-39-7 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357551-250mg |
2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide |
438219-39-7 | 95% | 250mg |
¥4060 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357551-500mg |
2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide |
438219-39-7 | 95% | 500mg |
¥8255 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357551-50mg |
2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide |
438219-39-7 | 95% | 50mg |
¥2059 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357551-2.5g |
2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide |
438219-39-7 | 95% | 2.5g |
¥21593 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357551-1g |
2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide |
438219-39-7 | 95% | 1g |
¥10152 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357551-100mg |
2-(3-(2h-Tetrazol-2-yl)adamantan-1-yl)acetohydrazide |
438219-39-7 | 95% | 100mg |
¥3326 | 2023-04-14 | |
Enamine | EN300-228838-0.5g |
2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide |
438219-39-7 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
Enamine | EN300-228838-1.0g |
2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide |
438219-39-7 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
abcr | AB498679-250 mg |
2-[3-(2H-Tetraazol-2-yl)-1-adamantyl]acetohydrazide |
438219-39-7 | 250MG |
€275.80 | 2022-03-24 |
2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazideに関する追加情報
Introduction to 2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide (CAS No. 438219-39-7)
2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 438219-39-7, belongs to a class of molecules that exhibit potential therapeutic applications. The structural framework of this compound combines an adamantan core with a tetrazole moiety, which contributes to its distinct chemical and biological characteristics. The presence of an acetohydrazide functional group further enhances its reactivity and utility in synthetic chemistry and drug discovery.
The adamantan core is known for its remarkable stability and lipophilicity, making it a preferred scaffold in the development of bioactive molecules. This structural motif has been extensively explored in pharmaceutical research due to its ability to improve metabolic stability and binding affinity. In contrast, the tetrazole ring is a heterocyclic structure that has shown promise in various biological contexts. Tetrazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of these two functional groups in 2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide creates a molecule with potential multifaceted applications.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine different pharmacophoric elements. The combination of the adamantan core and the tetrazole moiety in this compound suggests that it may exhibit enhanced biological activity compared to individual components. This concept aligns with the growing trend in drug discovery towards the development of polypharmacophoric agents that can target multiple pathways simultaneously. Such strategies are particularly relevant in addressing complex diseases that involve multiple molecular targets.
The acetohydrazide functional group in 2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide is particularly noteworthy for its reactivity and versatility. Acetohydrazides are known to participate in various chemical reactions, including hydrolysis, condensation reactions, and nucleophilic additions. These reactions make them valuable intermediates in organic synthesis and drug development. In particular, acetohydrazides have been utilized in the synthesis of heterocyclic compounds and as probes for enzyme inhibition studies. The incorporation of this group into the adamantan-tetrazole hybrid may open new avenues for exploring its biological potential.
Current research in the field of medicinal chemistry has demonstrated that structural modifications can significantly influence the pharmacological properties of molecules. The unique combination of structural features in 2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-ylacetohydrazide positions it as a promising candidate for further investigation. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain key enzymes involved in disease pathways.
The stability provided by the adamantan core is particularly advantageous for drug-like properties such as solubility and metabolic resistance. This stability ensures that the compound can withstand physiological conditions without degradation, thereby maintaining its efficacy over time. Additionally, the tetrazole moiety contributes to hydrophobic interactions with biological targets, enhancing binding affinity. These combined properties make CAS No. 438219-39-7 an attractive candidate for further development.
In conclusion,2-3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-y acetohydrazide represents a novel compound with significant potential in pharmaceutical research. Its unique structural features—combining an adamantan core with a tetrazole ring and an acetohydrazide functional group—make it a versatile scaffold for drug discovery applications. Ongoing studies are exploring its biological activity and potential therapeutic uses, underscoring its importance as a valuable asset in medicinal chemistry.
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